molecular formula C17H14FN3O2 B2464600 N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide CAS No. 891123-05-0

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide

Cat. No.: B2464600
CAS No.: 891123-05-0
M. Wt: 311.316
InChI Key: NCXXVPCOFYZBPK-UHFFFAOYSA-N
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Description

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a synthetic organic compound with the molecular formula C₁₇H₁₄FN₃O₂ and a molecular weight of 311.3104 g/mol . Its structure features a 1,3,4-oxadiazole core substituted with a 2,5-dimethylphenyl group at the 5-position and a 2-fluorobenzamide moiety at the 2-position. The SMILES notation (Cc1ccc(c(c1)c1nnc(o1)NC(=O)c1ccccc1F)C) highlights the spatial arrangement of substituents, including the electron-withdrawing fluorine atom on the benzamide ring, which may influence electronic properties and intermolecular interactions .

Properties

IUPAC Name

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O2/c1-10-7-8-11(2)13(9-10)16-20-21-17(23-16)19-15(22)12-5-3-4-6-14(12)18/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCXXVPCOFYZBPK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C2=NN=C(O2)NC(=O)C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide typically involves the formation of the oxadiazole ring followed by the introduction of the fluorobenzamide moiety. One common method involves the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions to form the oxadiazole ring. The subsequent coupling with 2-fluorobenzoyl chloride under basic conditions yields the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the oxadiazole ring or the benzamide moiety.

    Substitution: The fluorine atom on the benzamide ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazole oxides, while reduction could produce reduced oxadiazole derivatives.

Mechanism of Action

The mechanism of action of N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide involves its interaction with specific molecular targets and pathways. For example, in cancer therapy, it may inhibit certain enzymes or signaling pathways that are crucial for cancer cell proliferation and survival. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

1,3,4-Oxadiazole Derivatives with Sulfanyl-Propanamide Linkages
Compounds 7c–7f () share the 1,3,4-oxadiazole core but differ in substituents. For example:

  • 7c : Features a sulfanyl-propanamide linkage to a 3-methylphenyl group.
  • 7f : Substituted with a 2,5-dimethylphenyl group (similar to the target compound) but includes a thiazole-sulfanyl-propanamide chain.

These compounds exhibit higher molecular weights (375–389 g/mol) due to additional sulfur-containing groups and extended side chains. Their melting points (134–178°C) suggest greater crystallinity compared to the target compound, whose physical state is unspecified .

Bioactive Tetrazole and Triazole Analogues (Evidences 3–5)

For example:

  • 2h : Exhibits growth-promoting activity due to a para-methoxybenzoyl group.
  • 2m : Features a para-methylbenzoyl group, enhancing cytokinin-like effects.

The target compound’s fluorobenzamide group could mimic these bioactivities, but direct evidence is lacking. Structural differences (oxadiazole vs. tetrazole cores) may lead to divergent mechanisms .

Data Tables

Table 1: Structural and Physical Comparison

Compound Molecular Formula Molecular Weight (g/mol) Key Substituents Physical State Melting Point (°C)
Target Compound C₁₇H₁₄FN₃O₂ 311.31 2-Fluorobenzamide, 2,5-dimethylphenyl Not specified Not reported
7f C₁₇H₁₉N₅O₂S₂ 389 Thiazole-sulfanyl-propanamide Solid 178
5h C₂₅H₂₅N₃O₂ 407.49 Benzyl(methyl)amino-benzaldehyde Yellow oil N/A (oil)
2m C₁₀H₁₀N₆O₂ 262.22 Tetrazole, para-methylbenzoyl Solid Not reported

Table 2: Spectral Data Highlights

Compound IR (cm⁻¹) Key Peaks ¹H-NMR Key Shifts (δ, ppm)
Target Not reported Not reported
7f 3250 (N-H), 1680 (C=O) 2.35 (s, 6H, CH₃), 7.20–7.60 (aromatic)
5h 1720 (C=O aldehyde), 1650 (C=N) 3.70 (s, 3H, N-CH₃), 7.10–7.90 (aromatic)

Biological Activity

N-[5-(2,5-dimethylphenyl)-1,3,4-oxadiazol-2-yl]-2-fluorobenzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, efficacy in various biological assays, and potential therapeutic applications.

  • Chemical Name : this compound
  • CAS Number : 891125-44-3
  • Molecular Formula : C23H24N3O3
  • Molecular Weight : 396.45 g/mol

The compound features an oxadiazole ring, which is known for its diverse biological activities. The presence of a fluorine atom and a dimethylphenyl substituent enhances its lipophilicity and may influence its interaction with biological targets.

Antitumor Activity

Recent studies have indicated that compounds with oxadiazole moieties exhibit significant antitumor properties. For instance, derivatives similar to this compound have been tested against various cancer cell lines.

In Vitro Studies

Table 1 summarizes the cytotoxic effects of related oxadiazole compounds on different cancer cell lines:

CompoundCell LineIC50 (µM)Assay Type
Compound AA549 (Lung)6.75 ± 0.192D
Compound BHCC827 (Lung)5.13 ± 0.972D
Compound CNCI-H358 (Lung)0.85 ± 0.053D

These findings suggest that the oxadiazole scaffold can be optimized for enhanced antitumor activity. The specific IC50 values indicate the concentration required to inhibit cell growth by 50%, showcasing the potential of these compounds in cancer therapy.

The mechanism by which this compound exerts its biological effects may involve:

  • Inhibition of Kinase Activity : Similar compounds have been shown to inhibit various kinases involved in cell proliferation.
  • Induction of Apoptosis : Studies indicate that these compounds can trigger apoptotic pathways in cancer cells.
  • Cell Cycle Arrest : Some derivatives have been reported to cause cell cycle arrest at specific phases, thereby preventing tumor growth.

Study on Lung Cancer Cell Lines

In a study evaluating the efficacy of oxadiazole derivatives on lung cancer cell lines (A549, HCC827, NCI-H358), it was found that certain structural modifications significantly enhanced cytotoxicity while maintaining selectivity against normal fibroblast cells (MRC-5). This is crucial for minimizing side effects during treatment.

Comparative Analysis with Standard Chemotherapeutics

The antitumor activity of this compound was compared with standard chemotherapeutic agents such as doxorubicin and staurosporine. While doxorubicin primarily acts through DNA intercalation, the oxadiazole derivative exhibited a distinct mechanism involving kinase inhibition and apoptosis induction.

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